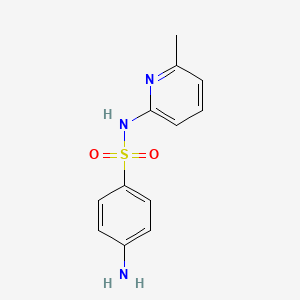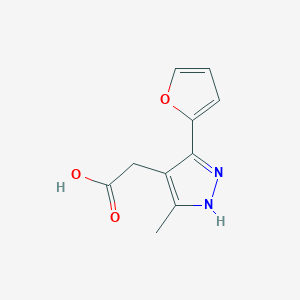![molecular formula C14H13N5O3S B2387928 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034263-32-4](/img/structure/B2387928.png)
2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a highly specialized organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound is synthesized through multi-step organic reactions. The initial step involves the formation of the pyridazinone core via a cyclization reaction. The thienopyrimidine moiety is introduced through a condensation reaction with a corresponding thiophene derivative. The final step is the coupling of the two core structures through a peptide-like bond formation, facilitated by acylation agents under mild heating conditions.
Industrial Production Methods: For industrial-scale production, optimized methods include using highly efficient catalysts and automated reaction systems. Industrial production ensures high purity and yield through rigorous control of reaction parameters and the use of continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the thienopyrimidine moiety, leading to the formation of various oxygenated derivatives.
Reduction: Reduction reactions can target the pyridazinone ring, typically involving hydrogenation to form dihydropyridazinone derivatives.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents like sodium borohydride or palladium on carbon.
Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed:
Oxygenated derivatives through oxidation.
Dihydropyridazinone derivatives through reduction.
Various substituted derivatives through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups. Biology: Studied for its potential interactions with various enzymes and receptors in biological systems. Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities. Industry: Applied in the development of advanced materials and as intermediates in the synthesis of agrochemicals.
Mécanisme D'action
2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridazinone and thienopyrimidine moieties can interact with active sites, potentially inhibiting or modulating the activity of target proteins. This modulation can affect various cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Pyridazinone derivatives without the thienopyrimidine moiety.
Thienopyrimidine derivatives without the pyridazinone moiety.
Other hybrid compounds with different heterocyclic combinations.
This article scratches the surface of the fascinating world of 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide. Chemistry and its complexities never fail to amaze. What part of this excites you the most?
Propriétés
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c20-11(8-19-12(21)2-1-4-17-19)15-5-6-18-9-16-10-3-7-23-13(10)14(18)22/h1-4,7,9H,5-6,8H2,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXPKLBOXXDJKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate](/img/structure/B2387850.png)








![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2387867.png)
![N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2387868.png)
